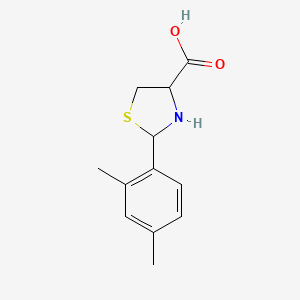

2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-7-3-4-9(8(2)5-7)11-13-10(6-16-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDGOGLHWOAHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2NC(CS2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylbenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives, including 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown effectiveness against human prostate carcinoma cells .

2. Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have demonstrated that thiazolidine derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

3. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production; thus, inhibitors of this enzyme are valuable in treating hyperpigmentation disorders. Research has shown that this compound and its derivatives can inhibit tyrosinase activity, making them potential candidates for cosmetic applications .

4. Antiviral Activity

Emerging evidence suggests that thiazolidine carboxylic acids may possess antiviral properties against pathogens such as avian influenza virus (AIV) and infectious bronchitis virus (IBV). Compounds have demonstrated significant inhibitory effects in vitro, indicating their potential as antiviral agents .

Biological Research Applications

1. Molecular Docking Studies

In silico studies involving molecular docking have been employed to predict the interaction of thiazolidine derivatives with biological targets. These studies help elucidate the binding affinities and mechanisms of action at the molecular level, guiding further drug development efforts .

2. Structure-Activity Relationship Analysis

The structure-activity relationships (SAR) of thiazolidine derivatives are crucial for optimizing their biological activities. By modifying substituents on the thiazolidine ring, researchers can enhance desired properties while minimizing side effects .

Agricultural Applications

Thiazolidine derivatives are being explored for their potential use as agrochemicals due to their biological activity against plant pathogens. Preliminary studies indicate that these compounds may serve as effective fungicides or bactericides, contributing to sustainable agricultural practices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among thiazolidine-4-carboxylic acid derivatives involve substitutions on the phenyl ring at the 2-position. These modifications influence physicochemical properties, bioavailability, and bioactivity:

Physicochemical Properties

- Melting Points : Hydroxyl-substituted derivatives (161–164°C) have higher melting points than nitro- or chloro-substituted analogs, likely due to intermolecular hydrogen bonding .

- Spectroscopic Data : NMR shifts for the thiazolidine ring protons (δ 3.4–5.2 ppm) and aromatic protons (δ 6.6–8.0 ppm) are consistent across derivatives, with variations depending on substituent electronic effects .

Critical Research Findings

- Nitro Derivatives : 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid showed a zone of inhibition of 22 mm against MRSA, comparable to ciprofloxacin .

- Chloro Derivatives : 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibited moderate activity against Klebsiella pneumoniae but lower efficacy than nitro analogs .

- Retracted Studies : A retracted study () highlighted compounds P8 and P9 for in vivo evaluation, but their validity remains uncertain.

Biological Activity

2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H15N1O2S1

- Molecular Weight : 237.32 g/mol

- Structure : The compound features a thiazolidine ring with a carboxylic acid group and a 2,4-dimethylphenyl substituent, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2,4-dimethylbenzaldehyde and cysteine.

- Method : The reaction proceeds through the formation of an intermediate Schiff base followed by cyclization to form the thiazolidine ring.

Anticancer Properties

Research indicates that derivatives of thiazolidine-4-carboxylic acids exhibit significant antiproliferative activity against various cancer cell lines. Notably:

- Melanoma and Prostate Cancer : A study showed that specific derivatives demonstrated strong selectivity and growth inhibition against melanoma (B16-F1, A375) and prostate cancer (DU 145, PC-3) cell lines. Compound 1b was particularly effective in inhibiting tumor growth in vivo in nude mice models at a dose of 10 mg/kg, outperforming standard chemotherapeutics like dacarbazine .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains, although detailed mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is often linked to their structural characteristics:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity. For example, methyl substitutions at specific positions have been correlated with increased potency against cancer cells .

- Ring Modifications : Variations in the thiazolidine ring structure can significantly affect biological activity; modifications may lead to improved binding affinity to target proteins involved in cancer progression .

Case Studies and Research Findings

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing metabolic pathways critical for cancer cell survival.

- Induction of Apoptosis : Studies indicate that treatment with certain derivatives increases the percentage of cancer cells undergoing apoptosis (sub-G1 phase), highlighting their potential as pro-apoptotic agents .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives?

Methodological Answer:

A widely used protocol involves coupling Boc-protected carboxylic acids with amines via EDCI/HOBt activation in dichloromethane, followed by Boc deprotection with trifluoroacetic acid (TFA). For example:

Coupling Reaction : React Boc-protected acid with EDCI/HOBt for 10 minutes, then add amine and Et₃N, stirring for 6–15 hours .

Deprotection : Treat intermediates with TFA in CH₂Cl₂ (1–8 hours), neutralize with NaHCO₃, and isolate via column chromatography (hexane/EtOAc gradient) .

Purification : Final compounds are purified using silica gel chromatography, with yields ranging from 58–76% depending on substituents .

Basic: Which spectroscopic techniques are most effective for characterizing thiazolidine-carboxylic acid derivatives?

Methodological Answer:

- ¹H NMR : Critical for confirming stereochemistry and substituent integration. For example, diastereotopic protons in thiazolidine rings show distinct splitting patterns .

- Mass Spectrometry (MS) : Used to verify molecular weights (e.g., [M+H]⁺ peaks for derivatives like 3aa at m/z 489.2) .

- HPLC-PDA : Detects impurities and quantifies enantiomeric excess when chiral columns are employed .

Advanced: How can computational chemistry methods optimize the synthesis of thiazolidine derivatives?

Methodological Answer:

Modern approaches integrate quantum chemical calculations (e.g., density functional theory) with machine learning to predict reaction pathways:

Reaction Path Search : Identifies energetically favorable intermediates and transition states .

Condition Screening : Computational models narrow solvent/base combinations, reducing trial-and-error experimentation .

Feedback Loops : Experimental data (e.g., yields, stereoselectivity) refine computational parameters for iterative optimization .

Advanced: What strategies resolve contradictions in biological activity data among structurally similar thiazolidine analogs?

Methodological Answer:

- Substituent-Specific SAR : Compare analogs with systematic substituent variations (e.g., 3,4,5-trimethoxy vs. 4-acetamido phenyl groups) to isolate pharmacophore contributions .

- Conformational Analysis : Use X-ray crystallography or NOESY NMR to assess how steric effects (e.g., 2,4-dimethylphenyl) influence receptor binding .

- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers or assay-specific artifacts .

Advanced: How should researchers address stereochemical challenges in synthesizing and analyzing thiazolidine-4-carboxylic acid derivatives?

Methodological Answer:

- Chiral Resolution : Employ chiral stationary phases (e.g., amylose-based columns) for HPLC separation of enantiomers .

- Asymmetric Synthesis : Use enantiopure starting materials (e.g., (4R)-configured thiazolidines) to control stereochemistry during ring closure .

- Dynamic NMR : Monitor ring-flipping kinetics to confirm restricted rotation in diastereomeric intermediates .

Basic: What are common impurities encountered during synthesis, and how are they characterized?

Methodological Answer:

- Byproducts : Unreacted Boc-protected intermediates or dimeric species (detected via LC-MS) .

- Enantiomeric Impurities : Resolved using chiral HPLC with UV/ECD detection .

- Degradation Products : Accelerated stability studies (e.g., 40°C/75% RH) coupled with HRMS identify hydrolyzed or oxidized derivatives .

Advanced: How do electronic and steric effects of aryl substituents influence the reactivity of thiazolidine-4-carboxylic acids?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the carboxylic acid moiety, facilitating amide coupling (e.g., 4-nitro derivatives) .

- Steric Hindrance : Bulky 2,4-dimethylphenyl groups reduce nucleophilic attack rates, requiring longer reaction times or elevated temperatures .

- Computational Modeling : Hammett plots correlate substituent σ-values with reaction kinetics to predict optimal aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.